1-Phenyl-2-ethyl-2-propen-1-one
Description
Contextualization of Alpha,Beta-Unsaturated Carbonyl Compounds in Chemical Synthesis
Alpha,beta-unsaturated carbonyl compounds, often referred to as enones, are a class of organic molecules that feature a carbon-carbon double bond conjugated to a carbonyl group. researchgate.net This arrangement results in a unique electronic distribution, rendering both the carbonyl carbon and the β-carbon electrophilic. researchgate.net Consequently, these compounds are susceptible to nucleophilic attack at both sites, leading to either 1,2-addition at the carbonyl group or 1,4-conjugate addition (Michael addition) at the β-carbon. thermofisher.com
This dual reactivity makes α,β-unsaturated carbonyl compounds exceptionally versatile building blocks in organic synthesis. thermofisher.com They are key substrates in a multitude of reactions, including Diels-Alder cycloadditions, epoxidations, and various conjugate addition reactions, enabling the construction of complex molecular frameworks. researchgate.net Their prevalence in synthetic chemistry is underscored by their role as intermediates in the synthesis of fine chemicals, pharmaceuticals, and natural products. researchgate.net
Historical Development of Synthetic Approaches to Analogous Systems
The synthesis of α,β-unsaturated carbonyl compounds has been a subject of extensive research, leading to the development of numerous reliable methods. Historically, one of the most significant approaches is the Mannich reaction . First documented by Carl Mannich in 1917, this reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group, using formaldehyde (B43269) and a primary or secondary amine. thermofisher.comwikipedia.org The resulting product, a β-amino-carbonyl compound known as a Mannich base, can undergo β-elimination to yield an α,β-unsaturated carbonyl compound. thermofisher.com For instance, 1-Phenyl-2-ethyl-2-propen-1-one can be conceptually derived from the Mannich reaction of propiophenone (B1677668) with formaldehyde and a secondary amine like diethylamine, followed by an elimination step.
Another cornerstone method is the aldol (B89426) condensation , a reaction that forms a β-hydroxy carbonyl compound, which can then be dehydrated to afford the α,β-unsaturated product. The Claisen-Schmidt condensation, a variation of the aldol reaction, is particularly effective for synthesizing chalcones (1,3-diphenyl-2-propen-1-ones) and their analogs by reacting an aromatic ketone with an aromatic aldehyde. mdpi.com
More modern methods have further expanded the synthetic toolkit. These include transition metal-catalyzed reactions, such as the Heck reaction, which can form the carbon-carbon double bond with high stereoselectivity. mdpi.com
| Method | Description | Example Precursors |
| Mannich Reaction followed by Elimination | A three-component reaction forms a β-amino ketone (Mannich base), which is then treated with a reagent to eliminate the amine, forming the alkene. | Ketone (e.g., Propiophenone), Formaldehyde, Secondary Amine (e.g., Diethylamine) |
| Aldol Condensation | Base- or acid-catalyzed reaction between two carbonyl compounds (or within one molecule) to form a β-hydroxy carbonyl, followed by dehydration. | Ketone (e.g., Acetophenone), Aldehyde (e.g., Benzaldehyde) |
| Wittig Reaction | Reaction of an aldehyde or ketone with a phosphonium (B103445) ylide to form an alkene. | Aldehyde/Ketone, Phosphonium Ylide |
| Heck Reaction | Palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. | Iodobenzene, Alkene |
Significance of this compound as a Molecular Synthon
A synthon is a conceptual unit within a molecule that assists in the planning of a synthesis. This compound serves as a valuable molecular synthon due to its inherent reactivity. As a Michael acceptor, it can react with a wide range of nucleophiles, including organocuprates, enamines, and enolates. This reaction results in the formation of a new carbon-carbon or carbon-heteroatom bond at the β-position, effectively introducing the 1-oxo-1-phenyl-2-ethylpropyl moiety into a target molecule.
The presence of the ethyl group at the α-position sterically and electronically modulates the reactivity of the conjugated system compared to its unsubstituted analog, acrylophenone. This substitution can influence the stereochemical outcome of reactions, a critical aspect in the synthesis of chiral molecules. While specific, documented industrial or large-scale laboratory applications of this compound as a synthon are not widespread in readily available literature, its structural features position it as a potent tool for constructing more complex chemical architectures. The existence of patents associated with its chemical structure suggests an underlying interest in its application, likely within the development of novel compounds. nih.gov
Scope and Objectives of Research on this compound
While dedicated research focusing exclusively on this compound is limited, the objectives of its study can be inferred from the broader investigation into chalcones and related α,β-unsaturated ketones. A primary objective of research in this area is the exploration of biological activity. Many chalcone (B49325) derivatives have been shown to possess a wide range of pharmacological properties, including neuroprotective, antimitotic, and anti-inflammatory effects. researchgate.netnih.gov
Therefore, a key research goal for this compound would be to synthesize the compound and screen it for various biological activities. Scientists would aim to understand how the α-ethyl group influences its interaction with biological targets, such as enzymes or receptors. For example, related spirocyclic structures have been investigated as selective inhibitors of enzymes like phospholipase D2 (PLD2), a target in cancer research. nih.gov Research on this compound could explore its potential as a precursor for similar, more complex heterocyclic systems with therapeutic potential. Further objectives would include a detailed study of its reaction kinetics, mechanistic pathways, and the development of stereoselective transformations to enhance its utility as a chiral building block in synthetic chemistry.
Structure
3D Structure
Properties
CAS No. |
22731-65-3 |
|---|---|
Molecular Formula |
C11H12O |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
2-methylidene-1-phenylbutan-1-one |
InChI |
InChI=1S/C11H12O/c1-3-9(2)11(12)10-7-5-4-6-8-10/h4-8H,2-3H2,1H3 |
InChI Key |
MUPSPIPPEPGJEY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=C)C(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Synthetic Methodologies for 1 Phenyl 2 Ethyl 2 Propen 1 One
Classical Retrosynthetic Strategies for Alpha,Beta-Unsaturated Ketones
Retrosynthetic analysis of 1-Phenyl-2-ethyl-2-propen-1-one reveals several key bond disconnections that lead to readily available starting materials. The most prominent strategies involve the formation of the carbon-carbon double bond and the bond between the carbonyl carbon and the alpha-carbon.
Aldol (B89426) Condensation Pathways for this compound
The Aldol condensation is a cornerstone of carbon-carbon bond formation in organic chemistry. iitk.ac.in It involves the reaction of an enol or enolate ion with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, which can then be dehydrated to yield an α,β-unsaturated carbonyl compound. quora.com
For the synthesis of this compound, a crossed Aldol condensation between propiophenone (B1677668) and propanal would be a logical approach. In this reaction, propanal would first be deprotonated at the α-carbon to form an enolate. This enolate would then act as a nucleophile, attacking the electrophilic carbonyl carbon of propiophenone. The resulting β-hydroxy ketone can then be dehydrated under acidic or basic conditions to afford the target enone. It is important to note that self-condensation of propanal can be a competing reaction.
A general representation of the Aldol condensation is as follows:
Step 1: Enolate Formation: A base abstracts an alpha-hydrogen from a carbonyl compound.
Step 2: Nucleophilic Attack: The enolate attacks the carbonyl carbon of another molecule.
Step 3: Protonation: The resulting alkoxide is protonated to give a β-hydroxy carbonyl compound.
Step 4: Dehydration: Elimination of a water molecule yields the α,β-unsaturated carbonyl compound.
Compounds such as 2-methylpentanal, cyclohexanone, 1-phenylpropanone, and phenylacetaldehyde (B1677652) are known to undergo Aldol condensation due to the presence of one or more α-hydrogens. doubtnut.com
Wittig and Horner-Wadsworth-Emmons Olefination Routes
The Wittig reaction and its variants are powerful methods for the synthesis of alkenes from carbonyl compounds. thermofisher.comwikipedia.org These reactions involve the use of a phosphorus ylide (Wittig reagent) or a phosphonate (B1237965) carbanion (Horner-Wadsworth-Emmons reagent). thermofisher.comwikipedia.org
To synthesize this compound via a Wittig-type reaction, one could envision the reaction between benzoylmethylene triphenylphosphorane and propanal. The ylide is typically prepared by treating the corresponding phosphonium (B103445) salt with a base. The reaction proceeds through a betaine (B1666868) or an oxaphosphetane intermediate to yield the desired alkene and triphenylphosphine (B44618) oxide. wikipedia.org
The Horner-Wadsworth-Emmons (HWE) reaction offers several advantages over the classical Wittig reaction, including the use of more nucleophilic and less basic phosphonate carbanions and the easy removal of the water-soluble phosphate (B84403) byproduct. wikipedia.orgorganic-chemistry.org The HWE reaction generally provides excellent E-selectivity in the formation of α,β-unsaturated esters and ketones. organic-chemistry.orgnih.gov For the synthesis of this compound, the HWE reaction would involve the condensation of a phosphonate carbanion derived from diethyl (2-oxopropyl)phosphonate with benzaldehyde.
| Reagent Type | Key Features | Typical Stereoselectivity |
| Wittig Reagent | Triphenyl phosphonium ylide. thermofisher.com | (Z)-alkene with unstabilized ylides, (E)-alkene with stabilized ylides. wikipedia.org |
| HWE Reagent | Stabilized phosphonate carbanion. wikipedia.org | Predominantly (E)-alkenes. wikipedia.orgnih.gov |
The Still-Gennari modification of the HWE reaction allows for the preparation of (Z)-olefins with high stereoselectivity by using phosphonates with electron-withdrawing groups. nih.govnrochemistry.com
Palladium-Catalyzed Coupling Reactions in the Synthesis of this compound Precursors
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. organic-chemistry.org Various palladium-catalyzed reactions can be employed to construct the carbon skeleton of this compound or its precursors. For instance, a Suzuki coupling reaction between a vinyl boronic acid derivative and an aryl halide could be utilized.
Another relevant palladium-catalyzed transformation is the oxidative cross-coupling of conjugated enynones with organoboronic acids, which provides a pathway to functionalized furan (B31954) derivatives and could be adapted for the synthesis of enone structures. nih.gov Furthermore, palladium-catalyzed dehydrogenation of saturated ketones offers a direct route to α,β-unsaturated ketones. nih.govorganic-chemistry.org This method uses molecular oxygen as the oxidant, making it an atom-economical and environmentally friendly approach. organic-chemistry.org
Modern Catalyst-Driven Synthesis of this compound
Recent advances in catalysis have provided more efficient and selective methods for the synthesis of complex organic molecules, including α,β-unsaturated ketones.
Organocatalytic Approaches
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful strategy in asymmetric synthesis. rsc.org For the synthesis of enones, organocatalytic methods can offer high enantioselectivity and operational simplicity. For example, an organocatalytic Michael addition of an aldehyde to a nitroalkene, followed by further transformations, could lead to the desired product.
A notable example is the enantioselective α-methylation of aldehydes via enamine catalysis, which can be a key step in building up the required carbon framework.
Transition Metal-Catalyzed Transformations
Beyond palladium, other transition metals are also effective in catalyzing reactions for the synthesis of α,β-unsaturated ketones. nih.gov For instance, rhodium(I)-catalyzed [3+2] cycloaddition reactions of cyclopropenones and alkynes can produce cyclopentadienones, which are related to enone structures. organic-chemistry.org
Transition metal-catalyzed cycloisomerization reactions of propargylic systems have also been shown to be an efficient route to furan derivatives, which can be seen as precursors or analogs of enones. nih.gov
Green Chemistry Principles in this compound Synthesis
The synthesis of α,β-unsaturated ketones, a class to which this compound belongs, has traditionally involved methods that are often not aligned with the principles of green chemistry. However, modern synthetic chemistry offers several greener alternatives. These methods focus on reducing waste, using less hazardous substances, and improving energy efficiency. Key approaches include the use of eco-friendly catalysts, alternative energy sources like microwave and ultrasound irradiation, and solvent-free reaction conditions. organic-chemistry.org
For instance, the classic acid- or base-catalyzed aldol condensation or Mannich reactions, which can be used to produce such enones, are often adapted to greener formats. An iron-catalyzed aerobic oxidation of allylic alcohols presents an environmentally benign pathway to α,β-unsaturated enones, utilizing atmospheric oxygen as the oxidant. organic-chemistry.org Photocatalytic methods using visible light and organic dyes like Eosin Y in aqueous-organic solvent mixtures also represent a significant advancement, offering a metal-free route to these compounds. organic-chemistry.org
Below is a comparative table illustrating the shift from traditional to greener synthetic conditions for reactions analogous to the synthesis of this compound.
Table 1: Comparison of Traditional vs. Green Synthetic Parameters for Enone Synthesis
| Parameter | Traditional Method (e.g., Stoichiometric Base) | Green Alternative (e.g., Photocatalysis) |
|---|---|---|
| Catalyst | Strong base (e.g., NaOH, LDA) in stoichiometric amounts | Catalytic amount of an organic dye (e.g., Eosin Y) |
| Solvent | Anhydrous organic solvents (e.g., THF, Diethyl ether) | "On water" or benign solvent mixtures (e.g., MeCN:H₂O) organic-chemistry.org |
| Energy Source | Conventional heating (oil bath) | Visible light (renewable energy source) organic-chemistry.org |
| Byproducts | Salt waste from neutralization | Minimal, often just water |
| Atom Economy | Moderate | High |
Stereoselective Synthesis of this compound and its Chirality (if applicable)
An analysis of the molecular structure of this compound (2-methylidene-1-phenylbutan-1-one) reveals that the compound is achiral. nih.gov It does not possess any stereocenters. Furthermore, the terminal double bond, having two identical hydrogen substituents on one of the sp² carbons (the methylene (B1212753) group), cannot exhibit E/Z isomerism. Therefore, stereoselective synthesis to produce a specific enantiomer or diastereomer is not applicable to this particular molecule.
However, the principles of stereoselective synthesis are highly relevant for the production of structurally related chiral α,β-unsaturated ketones that do possess stereocenters. The following sections discuss these powerful methodologies in a general context.
Asymmetric Catalysis in Olefin Formation
Asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the production of chiral molecules with high enantioselectivity. du.ac.in For the synthesis of chiral α,β-unsaturated ketones, organocatalysis has emerged as a particularly powerful tool. nih.govsemanticscholar.org Chiral secondary amines, such as diarylprolinol silyl (B83357) ethers, can activate α,β-unsaturated aldehydes or ketones towards enantioselective conjugate additions. researchgate.net While these catalysts are often used in Michael additions to enones, they can also be employed in reactions that form the enone structure itself. nih.govsemanticscholar.orgresearchgate.net
Metal-based catalysts are also widely used. For example, ruthenium complexes have been developed for the asymmetric hydrogenation of α,β-unsaturated ketones to produce chiral alcohols, where stereoselectivity is controlled by a dynamic kinetic resolution process. rsc.org Similarly, copper-catalyzed asymmetric acylation reactions have been reported for generating β,γ-unsaturated ketones that could potentially be isomerized to their α,β-unsaturated counterparts. nih.gov
Chiral Auxiliary-Based Methods
The use of chiral auxiliaries is a classic and reliable strategy for controlling stereochemistry. numberanalytics.com An auxiliary is a chiral molecule that is temporarily attached to an achiral substrate to direct a subsequent reaction diastereoselectively. du.ac.inwikipedia.org After the desired transformation, the auxiliary is cleaved and can often be recovered. wikipedia.org
Evans oxazolidinones are among the most famous and effective chiral auxiliaries, particularly for controlling aldol reactions that can establish two contiguous stereocenters. wikipedia.orgresearchgate.net By attaching an acyl group to the oxazolidinone, a chiral enolate can be formed. The bulky, stereodefined environment of the auxiliary then directs the facial selectivity of the enolate's reaction with an electrophile, such as an aldehyde. researchgate.netblogspot.com This method allows for the predictable synthesis of specific diastereomers, which, after removal of the auxiliary, yield enantiomerically enriched products. blogspot.com While not directly applicable to the achiral this compound, this method is invaluable for synthesizing its chiral analogs.
Flow Chemistry and Continuous Processing in this compound Production
Flow chemistry, or continuous processing, offers significant advantages over traditional batch production for many chemical transformations, including the synthesis of enones. By pumping reagents through a heated and pressurized tube or a microreactor, reactions can be performed with superior control over temperature, pressure, and reaction time. This often leads to higher yields, improved safety (especially for highly exothermic or hazardous reactions), and easier scalability.
The synthesis of cyclic enones via direct palladium-catalyzed aerobic dehydrogenation of ketones has been successfully translated to flow systems. nih.gov Such setups allow for precise control over the gaseous oxidant (e.g., air or oxygen) and can prevent the formation of undesired byproducts often seen in batch processes. nih.gov Enzymatic reductions of enoates, a related reaction class, have also been investigated in continuous processes, highlighting the potential for biocatalysis in flow systems. google.com
The benefits of transitioning from batch to flow for a representative enone synthesis are summarized below.
Table 2: Comparison of Batch vs. Flow Processing for Enone Synthesis
| Feature | Batch Processing | Flow Chemistry/Continuous Processing |
|---|---|---|
| Heat Transfer | Often inefficient, leading to temperature gradients | Highly efficient due to high surface-area-to-volume ratio |
| Safety | Higher risk with exothermic or hazardous reagents | Inherently safer due to small reaction volumes at any given time |
| Scalability | Difficult, often requires re-optimization ("scale-up issues") | Simpler, achieved by running the system for a longer duration |
| Reaction Time | Can be lengthy | Often significantly reduced (minutes instead of hours) |
| Product Purity | May be lower due to byproduct formation from poor control | Often higher due to precise control over reaction parameters |
Mechanistic Investigations of 1 Phenyl 2 Ethyl 2 Propen 1 One Reactivity
Detailed Analysis of Electrophilic Additions to the α,β-Unsaturated System
Electrophilic additions to 1-phenyl-2-ethyl-2-propen-1-one are initiated by the attack of an electrophile on the electron-rich carbon-carbon double bond. The regioselectivity of this addition is governed by the formation of the more stable carbocation intermediate.
The halogenation of α,β-unsaturated ketones like this compound proceeds through the formation of a halonium ion intermediate. The reaction of the double bond with a halogen, such as bromine (Br₂), results in a cyclic bromonium ion. The subsequent nucleophilic attack by the bromide ion (Br⁻) occurs at the β-carbon, leading to the formation of a dihalogenated product. This regioselectivity is driven by the electronic influence of the carbonyl group, which destabilizes a carbocation at the α-position.
| Reagent | Intermediate | Product | Regioselectivity |
| Br₂ | Cyclic bromonium ion | 1-Phenyl-2,3-dibromo-2-ethylpropan-1-one | Anti-addition |
| Cl₂ | Cyclic chloronium ion | 1-Phenyl-2,3-dichloro-2-ethylpropan-1-one | Anti-addition |
The addition of hydrogen halides (HX) to this compound follows Markovnikov's rule, but with a twist due to the presence of the carbonyl group. Protonation of the carbonyl oxygen is followed by the formation of a resonance-stabilized enol intermediate. The halide ion then attacks the β-carbon, leading to the formation of a β-halo ketone. This outcome is favored due to the stability of the resulting product.
| Reagent | Intermediate | Product | Regioselectivity |
| HBr | Resonance-stabilized enol | 1-Phenyl-3-bromo-2-ethylpropan-1-one | Markovnikov (at β-carbon) |
| HCl | Resonance-stabilized enol | 1-Phenyl-3-chloro-2-ethylpropan-1-one | Markovnikov (at β-carbon) |
Nucleophilic Additions to this compound
Nucleophilic additions to this compound can occur either at the carbonyl carbon (1,2-addition) or at the β-carbon (1,4-conjugate addition or Michael addition). The competition between these two pathways is a key feature of the chemistry of α,β-unsaturated ketones.
The Michael addition is a classic example of a 1,4-conjugate addition. Soft nucleophiles, such as enolates, amines, and thiols, preferentially attack the electrophilic β-carbon of the α,β-unsaturated system. This reaction proceeds via the formation of a resonance-stabilized enolate intermediate, which is then protonated to yield the 1,4-adduct. The regioselectivity is strongly in favor of the β-carbon due to the principles of hard and soft acid and base (HSAB) theory, where the soft nucleophile attacks the soft electrophilic β-carbon.
| Nucleophile | Intermediate | Product Type |
| Diethyl malonate (in presence of base) | Resonance-stabilized enolate | 1,5-Dicarbonyl compound |
| Pyrrolidine (B122466) | Resonance-stabilized enolate | β-Amino ketone |
| Thiophenol | Resonance-stabilized enolate | β-Thioether ketone |
Organometallic reagents can also undergo conjugate addition to this compound. Organocuprates, such as lithium dialkylcuprates (R₂CuLi), are particularly effective for this transformation. These "soft" organometallic reagents selectively deliver an alkyl or aryl group to the β-carbon, leading to the formation of a new carbon-carbon bond. This method is highly valued for its ability to form carbon-carbon bonds with high regioselectivity.
| Reagent | Intermediate | Product Type |
| (CH₃)₂CuLi | Lithium enolate | β-Alkylated ketone |
| (Ph)₂CuLi | Lithium enolate | β-Arylated ketone |
While conjugate addition is often favored, direct nucleophilic attack at the carbonyl carbon (1,2-addition) can occur, particularly with "hard" nucleophiles. Organolithium reagents and Grignard reagents, which are considered hard nucleophiles, tend to favor 1,2-addition. This leads to the formation of an allylic alcohol after workup. The steric hindrance around the carbonyl group and the electronic nature of the nucleophile are critical factors in determining the ratio of 1,2- to 1,4-addition products.
| Reagent | Intermediate | Product Type |
| Phenylmagnesium bromide (PhMgBr) | Magnesium alkoxide | Tertiary allylic alcohol |
| n-Butyllithium (n-BuLi) | Lithium alkoxide | Tertiary allylic alcohol |
Cycloaddition Reactions Involving this compound
Cycloaddition reactions are powerful tools for the construction of cyclic systems in a single, often stereospecific, step. For this compound, the electron-deficient alkene moiety, activated by the adjacent benzoyl group, serves as an excellent reaction partner in several types of cycloadditions.
The Diels-Alder reaction, a [4+2] cycloaddition, is a fundamental transformation for forming six-membered rings. wikipedia.org In this context, this compound acts as the dienophile, reacting with a conjugated diene. The reaction is facilitated by the electron-withdrawing nature of the benzoyl group, which lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org
The stereochemistry of the Diels-Alder reaction is highly predictable. The relative configuration of substituents on the dienophile is retained in the product, meaning the reaction is stereospecific. libretexts.orgmasterorganicchemistry.com For a dienophile like this compound, which has two different substituents on one of the sp² carbons (the α-carbon), a new stereocenter is formed at this position in the cyclohexene (B86901) product. The approach of the diene can occur from two different faces of the dienophile, leading to a mixture of enantiomers if no chiral influence is present.
When cyclic dienes such as cyclopentadiene (B3395910) are used, the formation of bicyclic products occurs with a general preference for the endo isomer. libretexts.org This preference is attributed to secondary orbital interactions between the π-system of the diene and the activating group of the dienophile in the transition state. The use of chiral catalysts, such as certain chiral amines or Lewis acids, can induce enantioselectivity in the Diels-Alder reaction of α,β-unsaturated ketones, providing access to enantioenriched products. acs.orgprinceton.edu
Table 1: Expected Stereochemical Outcomes in Diels-Alder Reactions
| Diene | Dienophile | Expected Major Product Stereochemistry |
|---|---|---|
| 1,3-Butadiene | This compound | Racemic mixture of cyclohexene adducts |
| Cyclopentadiene | This compound | Racemic mixture of endo bicyclic adducts |
| Chiral Diene | This compound | Diastereomeric mixture of adducts |
Beyond the well-known [4+2] cycloaddition, the activated double bond of this compound is expected to participate in other cycloaddition manifolds.
[2+2] Cycloadditions: Photochemical [2+2] cycloadditions are a common reaction for α,β-unsaturated ketones, leading to the formation of cyclobutane (B1203170) rings. acs.orgyoutube.com This reaction typically proceeds through the excitation of the enone to a triplet state, which then reacts with an alkene. acs.org The regioselectivity of the addition can be complex, but it offers a direct route to four-membered rings.
[3+2] Cycloadditions: These reactions involve a three-atom component reacting with the two-atom alkene of the enone. Azomethine ylides, for example, can undergo [3+2] cycloaddition with electron-deficient alkenes to form pyrrolidine rings. Photocatalytic methods have been developed for [3+2] annulation reactions with α,β-unsaturated ketones, expanding the scope of accessible five-membered heterocyclic structures. acs.org
[4+1] Cycloadditions: While less common, [4+1] cycloadditions involving α,β-unsaturated ketones can occur with carbenes or other one-atom components. These reactions provide a route to cyclopentene (B43876) derivatives. The specific conditions and reagents for promoting [4+1] cycloadditions with substrates like this compound would be highly dependent on the nature of the one-atom component.
Oxidation and Reduction Pathways of this compound
The dual functionality of this compound allows for selective oxidation or reduction at either the olefinic or carbonyl moiety, depending on the chosen reagents and reaction conditions.
The reduction of the carbon-carbon double bond while leaving the carbonyl group intact is a valuable transformation, yielding the corresponding saturated ketone, 1-phenyl-2-ethylbutan-1-one. This is often referred to as conjugate reduction or 1,4-reduction.
Catalytic hydrogenation is a common method for this transformation. Catalysts such as Palladium on carbon (Pd/C) or Raney Nickel are often effective. organic-chemistry.orglew.ro The choice of solvent can be critical; for instance, Raney Nickel can selectively reduce the C=C bond in certain solvents, while in others, it may also reduce the carbonyl group. acs.org Transfer hydrogenation, using hydrogen donors like ammonium (B1175870) formate (B1220265) or isopropanol (B130326) in the presence of a catalyst, also provides a mild and effective method for selective 1,4-reduction. organic-chemistry.orgorganic-chemistry.org
Table 2: Reagents for Selective Olefin Reduction of α,β-Unsaturated Ketones
| Reagent System | Product Type | General Efficacy |
|---|---|---|
| H₂, Pd/C | Saturated Ketone | High |
| H₂, Raney Ni | Saturated Ketone or Alcohol (solvent dependent) | High, selectivity varies |
| Ammonium Formate, Pd/C | Saturated Ketone | Good to excellent |
| [Ir(cod)Cl]₂, dppp, Cs₂CO₃, 2-propanol | Saturated Ketone | Very good |
Conversely, the selective reduction of the carbonyl group to a hydroxyl group, while preserving the carbon-carbon double bond, yields an allylic alcohol, namely 1-phenyl-2-ethyl-2-propen-1-ol. This transformation is known as a 1,2-reduction.
The Luche reduction, which employs sodium borohydride (B1222165) (NaBH₄) in the presence of a lanthanide salt like cerium(III) chloride (CeCl₃) in an alcohol solvent, is a premier method for achieving this selectivity. acgpubs.org The cerium salt is believed to coordinate to the carbonyl oxygen, increasing its electrophilicity and facilitating hydride attack at the carbonyl carbon over conjugate addition. Other methods, such as the use of certain magnesium catalysts with hydroboration agents, have also been developed for the chemoselective 1,2-reduction of α,β-unsaturated ketones. acs.org
Oxidation of the electron-deficient alkene in this compound leads to valuable oxygenated products.
Epoxidation: The formation of an epoxide ring across the double bond can be achieved using nucleophilic oxidants. A classic method is the Weitz-Scheffer reaction, which utilizes hydrogen peroxide under basic conditions. nih.govacs.org The reaction proceeds via the nucleophilic attack of a hydroperoxide anion on the β-carbon of the enone. Various bases and solvent systems, including solid hydrotalcites and aqueous media, have been explored to improve the efficiency and environmental friendliness of this reaction. acs.orgrsc.org Asymmetric epoxidation of α,β-unsaturated ketones can be achieved using chiral phase-transfer catalysts or bifunctional organocatalysts, leading to chiral epoxy ketones with high enantioselectivity. rsc.orgacs.org
Dihydroxylation: The conversion of the alkene to a vicinal diol (a glycol) can be accomplished through either syn- or anti-dihydroxylation pathways.
Anti-dihydroxylation , yielding a trans-diol, is typically a two-step process. First, the alkene is epoxidized, and then the epoxide is opened via acid-catalyzed hydrolysis. The water molecule attacks the protonated epoxide from the face opposite to the oxygen atom, resulting in anti-addition of the two hydroxyl groups. libretexts.orglibretexts.orgchadsprep.com
Syn-dihydroxylation , producing a cis-diol, is commonly achieved using reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄). libretexts.orglibretexts.org These reagents react with the alkene in a concerted fashion to form a cyclic intermediate (an osmate or manganate (B1198562) ester), which is then hydrolyzed to give the syn-diol. libretexts.orgwikipedia.org Asymmetric dihydroxylation (AD) reactions, famously developed by Sharpless, use catalytic amounts of OsO₄ with a chiral ligand to achieve high enantioselectivity in the formation of chiral diols from α,β-unsaturated ketones. wikipedia.orgthieme-connect.com
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| 1,3-Butadiene |
| This compound |
| 1-Phenyl-2-ethylbutan-1-one |
| 1-Phenyl-2-ethyl-2-propen-1-ol |
| Ammonium formate |
| Azomethine ylide |
| Cerium(III) chloride |
| Cyclopentadiene |
| Hydrogen peroxide |
| Osmium tetroxide |
| Palladium on carbon |
| Potassium permanganate |
| Raney Nickel |
Rearrangement Reactions of this compound and its Derivatives
While specific mechanistic studies on the rearrangement reactions of this compound are not extensively documented in dedicated literature, the reactivity of its core structure as an α,β-unsaturated ketone allows for predictions of its behavior based on well-established transformations of analogous compounds, such as chalcones and other substituted enones. These reactions are typically induced by photochemical, thermal, or catalytic conditions and lead to significant structural reorganization.
Photochemical Rearrangements
The photochemistry of α,β-unsaturated ketones is a widely studied area, with reactions often proceeding from the nπ* triplet excited state. magadhmahilacollege.org Irradiation can induce a variety of rearrangements, including isomerizations and cycloadditions.
One common photochemical transformation is E/Z isomerization, which can be catalyzed by Brønsted or Lewis acids. nih.gov For a molecule like this compound, this would involve the interconversion between geometric isomers if a substituent were present on the terminal carbon of the double bond.
A more complex rearrangement observed in α,β-unsaturated ketones is the oxa-di-π-methane (ODPM) rearrangement. researchgate.net This process typically involves the formation of a cyclopropyl (B3062369) ketone. While the efficiency of the ODPM rearrangement can be influenced by substitution patterns, it remains a plausible pathway for derivatives of this compound.
Another potential photochemical pathway is deconjugation, where the double bond shifts to the β,γ-position. This reaction can be facilitated by UV light in the presence of a mild base, proceeding through a photoenolization mechanism. rsc.org
Acid-Catalyzed Rearrangements
In the presence of acids, this compound and its derivatives can undergo skeletal rearrangements. The protonation of the carbonyl oxygen enhances the electrophilicity of the β-carbon, making it susceptible to nucleophilic attack, and can also facilitate 1,2-shifts.
A notable example in the broader class of chalcones is the acid-catalyzed rearrangement to form flavanones, though this typically requires a hydroxyl group ortho to the carbonyl, which is not present in the parent this compound. However, other acid-catalyzed isomerizations are possible. For instance, treatment of certain α,β-unsaturated ketones with strong acids can lead to 1,2-aryl or 1,2-alkyl shifts, driven by the formation of a more stable carbocation intermediate. msu.edu The benzilic acid rearrangement is another acid- or base-catalyzed reaction of α-dicarbonyl compounds, which could be formed from derivatives of this compound through oxidation. msu.edu
Table 1: Examples of Acid-Catalyzed Rearrangements in Structurally Related Ketones
| Starting Material Class | Catalyst | Rearrangement Type | Product Class |
|---|---|---|---|
| Diol | Mild Acid | 1,2-Hydride Shift | Aldehyde |
| Diol | Strong Acid | 1,2-Phenyl Shift | Ketone |
| α-Halogenated Ketone | Base | Favorskii Rearrangement | Carboxylic Acid Derivative |
| α-Hydroxy Ketone | Acid/Base | Benzilic Acid Rearrangement | α-Hydroxy Carboxylic Acid |
This table illustrates general acid-catalyzed rearrangements in ketones that share structural motifs with this compound. Data compiled from various sources. msu.edumsu.edu
Oxidative Rearrangements
Oxidative conditions can induce rearrangements in α,β-unsaturated ketones. A significant example is the oxidative rearrangement of chalcones catalyzed by in situ generated hypoiodite. This metal-free method converts chalcones into α-aryl-β,β-dimethoxy acetals. The proposed mechanism involves the formation of a β-alkoxy-α-iodoketone intermediate, followed by a 1,2-aryl migration. organic-chemistry.org Given the structural similarity, this compound would likely undergo a similar transformation.
Table 2: In Situ Hypoiodite-Catalyzed Oxidative Rearrangement of Chalcone (B49325) Derivatives
| Substrate (Chalcone Derivative) | Oxidizing System | Key Intermediate | Product Type | Yield (%) |
|---|---|---|---|---|
| Chalcone | TBAI / mCPBA in MeOH | β-methoxy-α-iodoketone | α-Phenyl-β,β-dimethoxy acetal | High |
| 4-Methylchalcone | TBAI / mCPBA in MeOH | β-methoxy-α-iodoketone | α-(4-Tolyl)-β,β-dimethoxy acetal | Good to Excellent |
| 4-Methoxychalcone | TBAI / mCPBA in MeOH | β-methoxy-α-iodoketone | α-(4-Methoxyphenyl)-β,β-dimethoxy acetal | Good to Excellent |
This table summarizes findings from studies on chalcones, which are structurally analogous to this compound. The data indicates the potential for similar reactivity. organic-chemistry.org
Thermal Rearrangements
Advanced Spectroscopic and Structural Characterization Techniques Applied to 1 Phenyl 2 Ethyl 2 Propen 1 One
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation
High-resolution NMR spectroscopy is a cornerstone for determining the molecular structure of organic compounds in solution. For 1-Phenyl-2-ethyl-2-propen-1-one, with the chemical formula C₁₁H₁₂O, NMR provides detailed information about the chemical environment of each proton and carbon atom. nih.gov
While a publicly available ¹H NMR spectrum for this compound is not readily found, a ¹³C NMR spectrum is available. nih.gov The predicted chemical shifts in a ¹³C NMR spectrum would offer insights into the electronic environment of the carbon atoms. For instance, the carbonyl carbon is expected to appear significantly downfield (typically in the 190-200 ppm range), while the sp² carbons of the phenyl ring and the double bond would resonate in the 120-150 ppm region. The sp³ carbons of the ethyl group would be found further upfield.
To unambiguously assign all proton and carbon signals and to establish the connectivity within the molecule, a suite of two-dimensional (2D) NMR experiments is indispensable.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings within the molecule. For this compound, COSY would show correlations between the protons of the ethyl group (the methylene (B1212753) and methyl protons) and would also help to distinguish the vinylic protons from the aromatic protons of the phenyl ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It is a powerful tool for assigning the carbon signals based on the assignments of their attached protons. Each CH, CH₂, and CH₃ group would produce a cross-peak in the HSQC spectrum.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, which is vital for determining the stereochemistry and preferred conformation of a molecule. For this compound, NOESY could reveal through-space interactions between the protons of the ethyl group and the phenyl ring, offering insights into the rotational conformation around the single bonds.
Detailed experimental 2D NMR data for this compound are not widely available in published literature. However, the application of these techniques would be the standard approach for its complete structural elucidation in solution. weebly.come-bookshelf.deresearchgate.netyoutube.com
The magnitude of the coupling constants (J-values) between protons provides valuable information about the dihedral angles between them, as described by the Karplus equation. A detailed analysis of the ³J(H,H) coupling constants, particularly for the protons of the ethyl group and the vinylic protons, could provide insights into the preferred conformations of the molecule in solution. However, without experimental ¹H NMR data, a J-coupling analysis cannot be performed.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Bond Hybridization Analysis
Vibrational spectroscopy probes the vibrational modes of a molecule, providing a fingerprint that is characteristic of its functional groups and bonding.
FT-IR Spectroscopy: A vapor phase Infrared (IR) spectrum for this compound is available. nih.gov The key absorption bands would include:
A strong absorption band around 1670-1690 cm⁻¹ corresponding to the C=O stretching of the α,β-unsaturated ketone.
Bands in the 1580-1600 cm⁻¹ and 1450-1500 cm⁻¹ regions due to the C=C stretching vibrations of the phenyl ring.
A band around 1620-1640 cm⁻¹ for the C=C stretching of the propenone moiety.
C-H stretching vibrations for the aromatic and aliphatic protons would appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.
| Functional Group | Expected Vibrational Frequency (cm⁻¹) (FT-IR) |
| C=O (α,β-unsaturated ketone) | 1670-1690 |
| C=C (aromatic) | 1580-1600, 1450-1500 |
| C=C (alkene) | 1620-1640 |
| C-H (aromatic) | 3000-3100 |
| C-H (aliphatic) | 2850-3000 |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.
A GC-MS spectrum for this compound is available, and its molecular weight is reported as 160.21 g/mol . nih.gov High-Resolution Mass Spectrometry (HRMS) would allow for the determination of the exact mass with high precision, confirming the elemental formula C₁₁H₁₂O.
The fragmentation of this compound in an electron ionization (EI) mass spectrometer would likely proceed through several characteristic pathways: chemguide.co.uk
Loss of the ethyl group: Cleavage of the bond between the carbonyl group and the ethyl-substituted carbon would lead to a fragment ion corresponding to the benzoyl cation (C₆H₅CO⁺) at m/z 105.
Loss of the phenyl group: Fragmentation of the bond between the carbonyl carbon and the phenyl ring would result in a fragment at m/z 77, corresponding to the phenyl cation (C₆H₅⁺).
McLafferty rearrangement: If sterically possible, a McLafferty rearrangement could occur, involving the transfer of a gamma-hydrogen from the ethyl group to the carbonyl oxygen, followed by the elimination of a neutral alkene.
A detailed analysis of the fragmentation pattern from HRMS would provide strong evidence for the proposed structure.
| Ion | m/z | Possible Formula |
| [M]⁺ | 160 | C₁₁H₁₂O |
| [M - C₂H₅]⁺ | 105 | C₇H₅O |
| [C₆H₅]⁺ | 77 | C₆H₅ |
X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing Analysis
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and torsion angles for this compound. Furthermore, it would reveal how the molecules pack together in the crystal lattice, providing insights into intermolecular interactions such as van der Waals forces and potential C-H···O hydrogen bonds.
As of now, there are no published crystal structures for this compound in the Cambridge Structural Database (CSD) or other publicly accessible databases. If a suitable single crystal could be grown, X-ray diffraction analysis would provide an unambiguous determination of its solid-state conformation.
Computational and Theoretical Studies of 1 Phenyl 2 Ethyl 2 Propen 1 One
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
DFT calculations are a cornerstone of modern computational chemistry, providing deep insights into the electronic properties of molecules. For a compound like 1-Phenyl-2-ethyl-2-propen-1-one, DFT would be employed to optimize its three-dimensional geometry to the lowest energy state and to calculate various electronic descriptors.
Frontier Molecular Orbital (FMO) Analysis
FMO theory is crucial for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. While the principles are clear, specific HOMO, LUMO, and energy gap values for this compound are not available in the reviewed literature.
Electrostatic Potential Surface (EPS) Mapping
An EPS map illustrates the charge distribution across a molecule's surface, providing a visual guide to its reactive sites. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while areas of positive potential (blue) are prone to nucleophilic attack. For this compound, one would expect negative potential around the carbonyl oxygen atom, highlighting it as a likely site for interaction with electrophiles. However, specific calculated EPS maps for this molecule have not been published.
Transition State Modeling and Reaction Coordinate Calculations for Mechanistic Insights
To understand how this compound participates in chemical reactions, researchers would model the transition states of its potential reaction pathways. By calculating the energy along the reaction coordinate, the activation energy barrier can be determined, offering insights into reaction kinetics and mechanism. This type of detailed mechanistic study for this specific compound is not currently found in the literature.
Conformation Analysis and Energy Landscapes
Due to the presence of rotatable single bonds, this compound can exist in various conformations. A conformational analysis would involve calculating the potential energy as a function of dihedral angles to identify the most stable conformers and the energy barriers between them. This information is vital for understanding the molecule's preferred shape, which influences its physical properties and biological interactions. Such an energy landscape has not been documented for this compound.
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects
Molecular dynamics (MD) simulations would provide a view of the atomistic motions of this compound over time. These simulations are valuable for understanding the molecule's flexibility and how it behaves in different environments, such as in various solvents. The interactions with solvent molecules can significantly influence conformational preferences and reactivity. No MD simulation studies specific to this compound are currently available.
Quantum Chemical Predictions of Spectroscopic Parameters
Quantum chemical methods are powerful tools for predicting spectroscopic data, which can then be compared with experimental results to confirm the molecular structure. Calculations can predict parameters such as NMR chemical shifts (¹H and ¹³C), infrared vibrational frequencies, and UV-Vis electronic transitions. While experimental spectra may exist, the corresponding predictive quantum chemical studies for this compound are not found in the searched scientific literature.
Synthetic Applications and Chemical Transformations Involving 1 Phenyl 2 Ethyl 2 Propen 1 One As a Key Intermediate
Utilization of 1-Phenyl-2-ethyl-2-propen-1-one in Heterocyclic Compound Synthesis
The electrophilic nature of both the carbonyl carbon and the β-carbon of the enone system makes this compound an ideal substrate for reactions with dinucleophiles, leading to the formation of a wide array of five-membered heterocyclic rings.
Synthesis of Pyrazolines, Isoxazolines, and Thiazolines
The reaction of α,β-unsaturated ketones with hydrazine (B178648) derivatives is a well-established and highly efficient method for synthesizing 2-pyrazolines. nih.gov In a typical reaction, this compound can be treated with hydrazine hydrate (B1144303) or a substituted hydrazine, such as phenylhydrazine, in an acidic medium like acetic acid. revistabionatura.orgchim.it The reaction proceeds via an initial Michael addition of the hydrazine to the enone, followed by an intramolecular cyclization and dehydration to yield the corresponding pyrazoline derivative. The substituents from the starting ketone are retained, affording a 3-phenyl-4-ethyl-4,5-dihydro-1H-pyrazole structure.
Similarly, isoxazolines can be readily prepared from this compound. A common route involves the condensation reaction with hydroxylamine. nih.gov This reaction also proceeds through a conjugate addition-cyclization mechanism, resulting in the formation of a 3-phenyl-4-ethyl-4,5-dihydroisoxazole. The reaction conditions are generally mild, often involving refluxing in a suitable solvent like ethanol.
The synthesis of thiazolines from this compound can be achieved through various protocols, notably by reaction with a thioamide. nih.govresearchgate.net This condensation provides 2,4-disubstituted thiazolines. The mechanism involves an initial Michael addition of the sulfur atom to the β-carbon of the enone, followed by cyclization and elimination of water. researchgate.net The resulting thiazoline (B8809763) would incorporate the phenyl and ethyl groups from the parent ketone, making it a valuable building block for more complex molecules. nih.gov
Table 1: Synthesis of Five-Membered Heterocycles from this compound
| Heterocycle | Reagent | General Conditions | Product |
| Pyrazoline | Hydrazine Hydrate | Acetic Acid, Reflux | 3-Phenyl-4-ethyl-4,5-dihydro-1H-pyrazole |
| Isoxazoline | Hydroxylamine HCl | Ethanol, Base, Reflux | 3-Phenyl-4-ethyl-4,5-dihydroisoxazole |
| Thiazoline | Thioacetamide | Acid or Base Catalyst | 2-Methyl-4-ethyl-4-phenyl-4,5-dihydrothiazole |
Annulation Reactions to Form Fused Ring Systems
The reactivity of this compound as a Michael acceptor is fundamental to its use in annulation reactions, which are critical for constructing fused ring systems. rsc.org A prime example is the Robinson annulation, a powerful method for creating six-membered rings. In this sequence, this compound would first undergo a Michael addition with a ketone enolate, such as that derived from cyclohexanone. The resulting 1,5-dicarbonyl intermediate is then subjected to an intramolecular aldol (B89426) condensation, followed by dehydration, to yield a fused, bicyclic α,β-unsaturated ketone.
This strategy allows for the creation of complex polycyclic frameworks, where the phenyl and ethyl groups of the original ketone become substituents on the newly formed ring, influencing the stereochemical outcome and physical properties of the final product. The development of green, one-pot multicomponent reactions has further enhanced the synthesis of fused-ring systems like 2-aminothiazoles. researchgate.net
Role of this compound in the Construction of Carbocyclic Frameworks
Beyond heterocycles, this compound is a valuable precursor for purely carbon-based ring systems. Its ability to participate in various carbon-carbon bond-forming reactions makes it a key component in the synthesis of substituted cyclohexanones and cyclopentanones.
Synthesis of Substituted Cyclohexanones and Cyclopentanones
Substituted cyclohexenones can be synthesized via the condensation of α,β-unsaturated ketones with enolates derived from ketones like acetone (B3395972). rdd.edu.iq This reaction, a variant of the Robinson annulation, yields a cyclohexenone ring. For instance, reacting this compound with the enolate of acetone would produce a 3-ethyl-5-phenyl-cyclohex-2-en-1-one derivative after cyclization and dehydration. Subsequent reduction of the double bond, for example, through catalytic hydrogenation, would afford the corresponding substituted cyclohexanone.
The synthesis of cyclopentanone (B42830) frameworks from an α,β-unsaturated ketone is less direct but can be achieved through multi-step sequences. One potential strategy involves a Michael addition of a cyanide source, followed by hydrolysis, cyclization, and decarboxylation (the Thorpe-Ziegler reaction). Alternatively, photochemical approaches or metal-catalyzed intramolecular cyclizations of derived substrates could be employed to construct the five-membered ring. researchgate.netgoogle.com
Table 2: Synthesis of Carbocyclic Frameworks
| Carbocycle | Reagent(s) | General Reaction Type | Intermediate/Product |
| Cyclohexenone | Acetone, Base | Michael Addition / Aldol Condensation | 3-Ethyl-5-phenyl-cyclohex-2-en-1-one |
| Cyclohexanone | 3-Ethyl-5-phenyl-cyclohex-2-en-1-one, H₂, Catalyst | Catalytic Hydrogenation | 3-Ethyl-5-phenyl-cyclohexanone |
| Cyclopentanone | (Requires multi-step sequence) | e.g., Michael Addition, Hydrolysis, Cyclization | Substituted Cyclopentanone |
Total Synthesis of Complex Natural Product Scaffolds (excluding biological activity)
In the context of total synthesis, α,β-unsaturated ketones like this compound are powerful synthons. While specific examples detailing the use of this exact ketone in a completed natural product synthesis are not prevalent in readily available literature, its potential is clear. The compound offers multiple reaction sites: the carbonyl group for nucleophilic attack or Wittig-type reactions, the α-position for enolate formation, and the β-position for conjugate addition.
This versatility allows it to serve as a key building block in convergent syntheses. core.ac.uk For example, it could be incorporated into a larger molecule via a Michael addition and the resulting keto-group could be used for subsequent ring closures or chain extensions. The phenyl group can be used to direct stereochemistry or be modified later in the synthesis, while the ethyl group provides steric bulk that can influence the conformational preferences of intermediates, thereby controlling the stereochemical outcome of subsequent reactions. Its role is to provide a robust carbon skeleton that can be further elaborated into the complex, polycyclic, and stereochemically rich architectures found in many natural products. core.ac.uk
Derivatization of this compound for Ligand Design in Catalysis
The synthesis of chiral ligands is crucial for the advancement of asymmetric catalysis. Thiazoline derivatives, which can be synthesized from this compound, are an important class of ligands. nih.govnih.gov When the synthesis is carried out with a chiral β-aminothiol, such as L-cysteine methyl ester, the resulting thiazoline is enantiomerically pure.
The product, a 4-carboxy-substituted thiazoline bearing both a phenyl and an ethyl group, possesses several features desirable in a ligand. The nitrogen and sulfur atoms of the thiazoline ring can coordinate to a metal center, forming a stable chelate complex. The stereocenter at the 4-position of the thiazoline ring, originating from the chiral amino thiol, creates a chiral environment around the metal. The phenyl and ethyl groups, derived from the original ketone, provide steric bulk that can effectively control the facial selectivity of a substrate approaching the catalytic center. Furthermore, the phenyl ring can be functionalized (e.g., with electron-donating or withdrawing groups) to electronically tune the properties of the metal catalyst, thereby optimizing its reactivity and selectivity for a specific transformation.
Synthesis of Monomers and Polymer Precursors from this compound
Currently, there is a notable absence of dedicated research on the specific application of this compound as a direct monomer or precursor for the synthesis of polymers. A thorough review of available scientific literature does not yield specific studies detailing its polymerization or its direct conversion into monomeric units for subsequent polymerization processes.
The investigation into the polymerization of structurally related compounds, such as vinyl phenyl ketone (1-phenyl-2-propen-1-one), has been a subject of scientific inquiry. nist.gov However, the introduction of an ethyl group at the 2-position of the propenone backbone in this compound significantly alters the steric and electronic properties of the molecule. This structural modification may influence its reactivity and potential for polymerization, necessitating dedicated studies to explore this avenue.
Further research is required to determine the feasibility of utilizing this compound in polymer chemistry. Such investigations would need to address its ability to undergo polymerization through various mechanisms, such as free radical, anionic, or cationic polymerization. Additionally, studies could explore its potential transformation into other functionalized monomers suitable for creating novel polymeric materials. Without such dedicated research, the role of this compound in the synthesis of monomers and polymer precursors remains an unexplored area of chemical science.
Potential Applications of 1 Phenyl 2 Ethyl 2 Propen 1 One in Materials Science and Polymer Chemistry
1-Phenyl-2-ethyl-2-propen-1-one as a Monomer in Radical Polymerization
The vinyl group in this compound makes it a candidate for radical polymerization, a versatile and widely used method for polymer synthesis. The presence of both a phenyl and an ethyl group on the α-carbon of the vinyl moiety is expected to significantly influence the polymerization behavior and the properties of the resulting polymer.
The synthesis of a homopolymer from this compound would likely proceed via a standard free-radical polymerization mechanism, initiated by common thermal initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. The bulky substituents on the α-carbon may, however, introduce considerable steric hindrance, potentially lowering the rate of polymerization and the achievable molecular weights compared to less substituted monomers like styrene (B11656) or methyl methacrylate.
Copolymerization of this compound with other vinyl monomers opens up the possibility of creating materials with tailored properties. For example, copolymerization with a hydrophilic monomer could lead to amphiphilic copolymers, while copolymerization with a monomer bearing specific functional groups could be used to introduce desired chemical reactivity. The reactivity ratios for copolymerization would need to be experimentally determined to predict the resulting copolymer composition and microstructure.
Table 1: Hypothetical Radical Homopolymerization of this compound
| Initiator | Solvent | Temperature (°C) | Monomer Concentration (mol/L) | Resulting Polymer | Mn ( g/mol ) | PDI |
| AIBN | Toluene | 70 | 1.0 | Poly(this compound) | 15,000 | 2.1 |
| Benzoyl Peroxide | Dioxane | 80 | 1.5 | Poly(this compound) | 12,500 | 2.3 |
Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for radical polymerization of substituted vinyl monomers.
The stereochemistry of the polymer backbone is a critical factor determining its physical properties. In the case of this compound, the bulky substituents would likely favor the formation of a specific tacticity (e.g., syndiotactic or isotactic) to minimize steric strain. Advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy would be essential to elucidate the microstructure of the resulting polymers.
The mechanism of chain propagation in the radical polymerization of this monomer would involve the attack of a growing polymer radical on the β-carbon of the monomer's double bond. The stability of the resulting radical on the α-carbon, influenced by the phenyl and ethyl groups, would play a key role in the kinetics of the polymerization.
Integration into Polymer Networks and Crosslinking Agents
The bifunctional nature of this compound, possessing both a polymerizable vinyl group and a reactive carbonyl group, makes it a candidate for integration into polymer networks. It could potentially act as a crosslinking agent in several ways. For instance, a polymer chain containing pendant phenyl ethyl propenone units could be crosslinked through reactions involving the carbonyl group, such as with dihydrazides or other difunctional nucleophiles.
Alternatively, the monomer itself could be used in copolymerizations with other monomers to introduce crosslinkable sites into the resulting polymer. Subsequent treatment of this functionalized polymer would lead to the formation of a three-dimensional network structure, enhancing its mechanical strength and thermal stability.
Photoreactive Polymers Incorporating this compound Moieties
The benzoyl chromophore within the this compound structure suggests potential for photoreactivity. Upon absorption of UV light, the benzoyl group can be excited to a higher energy state, which could initiate photochemical reactions. Polymers containing these moieties could find applications in photolithography, photo-curable coatings, and data storage.
For example, the excited benzoyl group could participate in [2+2] cycloaddition reactions with other unsaturated bonds, leading to photocrosslinking. This property is highly valuable for creating patterned materials and for the solvent-free curing of polymer films.
Table 2: Potential Photoreactive Applications of Polymers with this compound Moieties
| Application | Proposed Mechanism | Potential Advantage |
| Photolithography | Photocrosslinking via [2+2] cycloaddition | High resolution patterning |
| Photo-curable Coatings | Radical polymerization initiated by photolysis | Fast, energy-efficient curing |
| Data Storage | Photoinduced change in refractive index | High-density optical data storage |
Note: This table outlines potential applications based on the known photoreactivity of the benzoyl chromophore.
Development of Novel Polymer Architectures from this compound
The unique structure of this compound could be leveraged to create novel and complex polymer architectures. For instance, its controlled polymerization, if achievable, could lead to the synthesis of block copolymers with well-defined segments containing this monomer. Such block copolymers could self-assemble into ordered nanostructures with interesting optical or mechanical properties.
Furthermore, the carbonyl group could serve as a handle for post-polymerization modification, allowing for the grafting of other polymer chains or the introduction of specific functionalities. This would enable the creation of graft copolymers or functionalized materials with properties that are not accessible through direct polymerization.
Application in Specialty Chemical Synthesis (non-biological, non-pharmaceutical)
Beyond polymer chemistry, this compound can serve as a valuable building block in non-biological and non-pharmaceutical specialty chemical synthesis. As an α,β-unsaturated ketone, it is a versatile Michael acceptor, readily undergoing conjugate addition reactions with a wide range of nucleophiles. This reactivity can be exploited to synthesize a variety of more complex molecules.
For example, its reaction with organometallic reagents or stabilized carbanions could lead to the formation of new carbon-carbon bonds, providing access to a diverse array of chemical structures. These products could find use as intermediates in the synthesis of fragrances, agrochemicals, or specialized dyes. The presence of the phenyl and ethyl groups can be used to tune the solubility and reactivity of the resulting compounds.
Based on a thorough review of available scientific literature, there is a significant lack of specific research published on the chemical compound This compound . This scarcity of data prevents the creation of a detailed and scientifically accurate article that adheres to the specific sections and subsections requested in your outline.
The compound, which is a type of α,β-unsaturated ketone, appears to be a niche or novel molecule that has not been the subject of extensive study in the key research areas you specified, such as:
Chemo- and regioselective functionalization
Multicomponent reactions
Mechanistic and reactivity studies
Sustainable synthesis routes
Predictive modeling
Applications in advanced materials
While there is a wealth of information on the related, but structurally different, compounds like 1-phenyl-2-propen-1-one (also known as acrylophenone) and the broader class of chalcones (1,3-diaryl-2-propen-1-ones), this information cannot be accurately extrapolated to the specific reactivity and properties of this compound. The presence of the ethyl group at the α-position significantly alters the electronic and steric properties of the molecule, meaning its behavior in chemical reactions would be distinct from its unsubstituted or differently substituted analogs.
To provide a scientifically accurate and authoritative article as requested, it would require dedicated research studies, experimental data, and peer-reviewed publications focusing explicitly on this compound. As this body of work does not appear to exist in the public domain, generating the requested content would lead to speculation and scientific inaccuracies.
Therefore, it is not possible to fulfill this request while maintaining the required standards of accuracy and strict adherence to the specified compound. Further research into this specific molecule would be needed before a comprehensive article on its emerging research frontiers could be written.
Q & A
Basic Research Questions
Q. What methodological considerations are critical for synthesizing 1-Phenyl-2-ethyl-2-propen-1-one to ensure high yield and purity?
- Answer : The synthesis should prioritize controlled reaction conditions (e.g., temperature, solvent polarity, and catalyst selection). For reproducibility, document detailed procedures, including purification steps (e.g., column chromatography or recrystallization). Evidence from crystallographic studies (e.g., single-crystal X-ray diffraction) confirms structural integrity . Ensure purity validation via HPLC (>95%) or GC-MS, referencing protocols for known compounds in peer-reviewed literature .
Q. Which spectroscopic techniques are essential for characterizing this compound, and how should data be interpreted?
- Answer :
- NMR : Analyze and spectra to confirm the enone system (δ ~6.5–7.5 ppm for aromatic protons, δ ~190–200 ppm for ketone carbons).
- IR : Identify carbonyl stretching frequencies (~1680–1720 cm) and conjugated C=C bonds (~1600 cm).
- Mass Spectrometry : Use high-resolution MS to verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns. Cross-reference with crystallographic data for structural validation .
Q. How can researchers assess the purity of this compound, and what thresholds are acceptable for publication?
- Answer : Purity ≥95% is typically required for publication. Use:
- Chromatography : HPLC with UV detection (λ = 254 nm) and retention time matching.
- Elemental Analysis : Deviation ≤0.4% from theoretical values.
- Melting Point : Sharp range (<2°C variation). Journals like Beilstein Journal of Organic Chemistry mandate these criteria for new compounds .
Advanced Research Questions
Q. How can contradictory spectral data for this compound in literature be resolved?
- Answer :
- Triangulation : Compare data across multiple techniques (e.g., NMR, X-ray crystallography, computational modeling) to identify systematic errors .
- Replication : Reproduce synthesis under standardized conditions to isolate variables (e.g., solvent purity, instrumentation calibration) .
- Meta-Analysis : Statistically evaluate published datasets to identify outliers or methodological biases .
Q. What computational methods are effective for predicting the reactivity of this compound in photochemical reactions?
- Answer :
- DFT Calculations : Optimize ground- and excited-state geometries using B3LYP/6-31G(d) to model conjugation effects on reaction pathways.
- TD-DFT : Predict UV-Vis absorption spectra and compare with experimental data to validate excited-state behavior .
- Molecular Dynamics : Simulate solvent interactions to assess steric effects on reaction kinetics .
Q. How should researchers design experiments to investigate the biological activity of this compound while ensuring methodological rigor?
- Answer :
- In Vitro Assays : Use dose-response curves (IC) in cell lines, with positive controls (e.g., doxorubicin for cytotoxicity). Include triplicate measurements and statistical validation (p < 0.05) .
- Ethical Compliance : Follow guidelines for human subject research, including IRB approval for any derivative testing .
- Mechanistic Studies : Employ fluorescence microscopy or flow cytometry to track cellular uptake and apoptosis pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
